(3-Amino-4-(methylamino)phenyl) phenyl ketone
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Overview
Description
(3-Amino-4-(methylamino)phenyl) phenyl ketone is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol . It is also known by its synonyms, 3-Amino-4-(methylamino)benzophenone and Methanone, [3-amino-4-(methylamino)phenyl]phenyl . This compound is characterized by the presence of both amino and ketone functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-(methylamino)phenyl) phenyl ketone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions can be optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-(methylamino)phenyl) phenyl ketone undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Amino-4-(methylamino)phenyl) phenyl ketone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Amino-4-(methylamino)phenyl) phenyl ketone involves its interaction with specific molecular targets and pathways. The amino and ketone functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(methylamino)benzophenone
- Methanone, [3-amino-4-(methylamino)phenyl]phenyl
Uniqueness
(3-Amino-4-(methylamino)phenyl) phenyl ketone is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
66353-69-3 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
[3-amino-4-(methylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C14H14N2O/c1-16-13-8-7-11(9-12(13)15)14(17)10-5-3-2-4-6-10/h2-9,16H,15H2,1H3 |
InChI Key |
SFVWUAIFCISEEK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
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